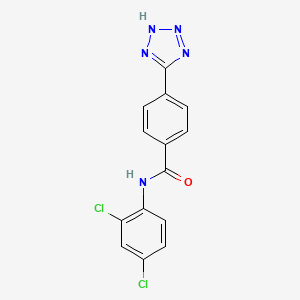

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Description

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl group and a tetrazole moiety. The tetrazole ring (2H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The 2,4-dichlorophenyl group contributes to lipophilicity, influencing membrane permeability and target engagement. For example, the closely related compound (Z)-N-(2,4-dichlorophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide (M1) has a molecular weight of 395.26 g, a melting point of 162–164°C, and solubility in DMSO and ethanol . These properties suggest that the tetrazole-containing analog may exhibit similar solubility and thermal stability.

Properties

CAS No. |

651769-80-1 |

|---|---|

Molecular Formula |

C14H9Cl2N5O |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C14H9Cl2N5O/c15-10-5-6-12(11(16)7-10)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21) |

InChI Key |

WUSVWNYAIOXKBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dichlorophenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Final Product Formation: The resulting intermediate is then reacted with benzoyl chloride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the dichlorophenyl group.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring and dichlorophenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

The structural and functional attributes of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide are best contextualized by comparing it to analogs with shared pharmacophores or bioisosteric replacements. Below is a detailed analysis:

Structural Analogues with Tetrazole Moieties

Key Observations :

- Tetrazole Role : The tetrazole group is critical for receptor interactions. In SCH 900822, it contributes to glucagon receptor antagonism, while in Pranlukast, it enhances leukotriene receptor binding .

- Spirocyclic vs. Simple Benzamide : SCH 900822’s spiroimidazolone core improves selectivity for the glucagon receptor over GLP-1, highlighting how complex substituents refine target specificity .

Analogues with Alternative Heterocycles

Key Observations :

- Heterocycle Replacement : Replacing tetrazole with thiazole or thiadiazole (e.g., ) alters electron distribution and hydrogen-bonding capacity, affecting target engagement.

- Solubility Trends: M1’s dioxothiazolidinone group introduces polar carbonyls, enhancing aqueous solubility compared to the tetrazole analog .

Biological Activity

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide, also known by its CAS number 651769-92-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₂N₅O |

| Molecular Weight | 334.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | HAHHZJRHHGIHKY-UHFFFAOYSA-N |

| LogP | 3.498 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : The tetrazole ring is synthesized through cyclization reactions involving azides and nitriles, often using catalysts like zinc chloride.

- Coupling with Dichlorophenyl Group : The dichlorophenyl group is introduced via coupling reactions with suitable halides in the presence of bases such as potassium carbonate.

- Formation of Benzamide Moiety : The final step involves reacting the intermediate with benzoyl chloride, facilitated by a base like triethylamine.

This compound exerts its biological effects primarily through interactions with specific molecular targets. These interactions may inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects such as:

- Inhibition of Inflammatory Pathways : The compound has demonstrated potential anti-inflammatory properties by interfering with pro-inflammatory signaling cascades.

- Antimicrobial Activity : Research indicates that it may disrupt microbial cell wall synthesis or inhibit key metabolic pathways in pathogens.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that the compound can significantly reduce inflammation markers in vitro and in vivo models.

- Antimicrobial Activity : It exhibits notable activity against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

- Antitumor Potential : Preliminary investigations suggest that it may possess antitumor activity by inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

- Anti-inflammatory Study : A study demonstrated that this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential as an anti-inflammatory therapeutic agent .

- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : A recent investigation indicated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of human cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.